N-Allyl-N-(2,2-dimethoxyethyl)acetamide
Description
N-Allyl-N-(2,2-dimethoxyethyl)acetamide is a synthetic acetamide derivative characterized by an allyl group and a 2,2-dimethoxyethyl moiety attached to the nitrogen atom of the acetamide backbone. This compound is primarily utilized in organic synthesis, particularly in reductive N-alkylation and Pictet-Spengler cyclization reactions to generate pharmacologically active intermediates or hybrid molecules . Its structural features, including the electron-rich dimethoxyethyl group and reactive allyl substituent, contribute to its versatility in forming carbon-nitrogen bonds and coordinating with metal catalysts.
Properties
CAS No. |
148185-95-9 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.239 |
IUPAC Name |
N-(2,2-dimethoxyethyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C9H17NO3/c1-5-6-10(8(2)11)7-9(12-3)13-4/h5,9H,1,6-7H2,2-4H3 |
InChI Key |
HOPUDKXPBNYPTM-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC=C)CC(OC)OC |
Synonyms |
Acetamide, N-(2,2-dimethoxyethyl)-N-2-propenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Dimethoxyethyl Groups
- 2-[(2,2-Dimethoxyethyl)amino]-N-(1-phenylpropan-2-yl)acetamide Structure: Shares the dimethoxyethylamino group but substitutes the allyl with a phenylpropan-2-yl chain. Synthesis: Formed via aminoalkylation of bromo-/chloroacetamide intermediates with aminoacetaldehyde dimethylacetal, achieving yields of 68.9–85.7% . Application: Intermediate in praziquanamine derivatives for antiparasitic agents .
2-Chloro-N-(2,2-dimethoxyethyl)-N-methylacetamide
Substituted Phenylacetamides
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Structure: Features a dichlorophenyl group and thiazole ring instead of dimethoxyethyl/allyl. Crystallography: Exhibits intermolecular N–H⋯N hydrogen bonds, forming stable 1-D chains. Bond lengths and angles align with typical acetamides .
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
Alkyl/Amino-Substituted Acetamides
- N,N-Dimethylacetamide (DMAC) Structure: Simplest analogue with two methyl groups on nitrogen. Properties: High polarity, aprotic solvent with industrial applications. Known hepatotoxicity and reproductive risks .
- N-[2-(Diethylamino)ethyl]-2-phenylacetamide Structure: Incorporates a diethylaminoethyl group and phenyl substituent. Application: Investigated for CNS activity due to its amine functionality .
Key Physical Properties
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